molecular formula C16H13NO2 B1601459 Ethyl 4-(4-cyanophenyl)benzoate CAS No. 89409-89-2

Ethyl 4-(4-cyanophenyl)benzoate

Cat. No. B1601459
CAS RN: 89409-89-2
M. Wt: 251.28 g/mol
InChI Key: MOBULWWIIMBNQE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanophenyl)benzoate is a chemical compound with the molecular formula C16H13NO2 . It is also known by other names such as 4-ETHYLBENZOIC ACID-4’-CYANOPHENYL ESTER .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-cyanophenyl)benzoate consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 251.28 .


Physical And Chemical Properties Analysis

Ethyl 4-(4-cyanophenyl)benzoate has a predicted boiling point of 419.5±38.0 °C and a predicted density of 1.18±0.1 g/cm3 .

Scientific Research Applications

Liquid Crystalline Polymers

Ethyl 4-(4-cyanophenyl)benzoate has been used in the synthesis of various liquid crystalline polymers. Research shows that it contributes to the formation of smectogen mesophases, which are essential in the development of side chain liquid crystalline polysiloxanes. These materials exhibit high thermotropic properties and are significant in applications like display technologies (Bracon et al., 2000).

Liquid Crystal Displays (LCD) Applications

Ethyl 4-(4-cyanophenyl)benzoate derivatives have been synthesized for their liquid crystalline behavior, with potential applications in LCDs and temperature sensing devices. Specific derivatives exhibit mesogenic properties and can be used in OLEDs as green emitters (Mehmood et al., 2018).

Molecular Structure Analysis

The compound’s molecular structure and properties have been studied through crystallographic data. Variations in alkyl chain length affect its mesogenic behaviors, providing insights into molecular stacking and conformation (Lai et al., 2007).

Juvenile Hormone Antagonists

Research indicates that derivatives of Ethyl 4-(4-cyanophenyl)benzoate show potential as juvenile hormone antagonists in insect control. They have been tested on silkworms, where they induced precocious metamorphosis, a sign of juvenile hormone deficiency (Kuwano et al., 2008).

Nonlinear Optical Materials

Ethyl 4-(4-cyanophenyl)benzoate derivatives have been investigated for their nonlinear optical properties. These studies are crucial for the development of materials used in optical data storage and other photonics applications (Kiven et al., 2023).

Cosmetic Industry

Ethyl 4-(4-cyanophenyl)benzoate is also relevant in the cosmetic industry. It has been included in studies for the simultaneous determination of preservatives in cosmetic products, showing its utility in product formulation and quality control (Wu et al., 2008).

Polymer Research

This compound is also significant in polymer research, particularly in the study of azo polymers for reversible optical storage. It plays a role in cooperative motion of polar side groups in amorphous polymers, a key area in material science (Meng et al., 1996).

properties

IUPAC Name

ethyl 4-(4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBULWWIIMBNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478469
Record name Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-cyanophenyl)benzoate

CAS RN

89409-89-2
Record name Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Carbethoxyphenylzinc iodide (2.16 mmol, in about 10 mL THF) was transferred via a cannula to a THF solution of 5 mole-% Pd(PPh3)4 (0.127 g, 0.11 mmol) and 4-bromobenzonitrile (0.400 g, 2.19 mmol) at room temperature under an argon atmosphere. The solution was then stirred for 3 hours. The reaction product was isolated by a procedure similar to that described in Example 3. Ethyl 4-(4-cyanophenyl)benzoate (Entry 4 in Table VIII, 0.433 g, 1.73 mmol) in 80% yield was obtained as a crystalline solid: mp 114°-115° C.; 1H NMR (360 MHz) δ7.60-8.21 (m, 8H), 4.42 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H); 13C NMR δ165.9, 144.2, 143.1, 132.5, 130.4, 130.1, 127.7, 127.0, 118.5, 111.6, 61.0, 14.2; IR (CCl4) ν2981, 2231, 1722, 1608, 1276, 1109 cm-1. HREI calcd. for C16H13NO2 m/e 251.0947, found 251.0949. Anal. calcd. for C16H13NO2 : C, 76.48; H, 5.21; N, 5.57, Found: C, 76.25; H, 5.17; N, 5.31.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.127 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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